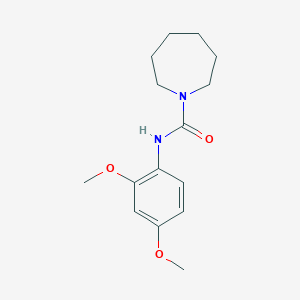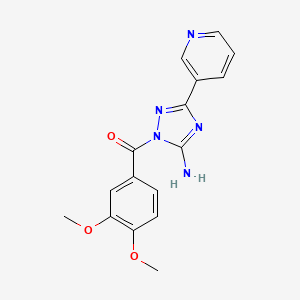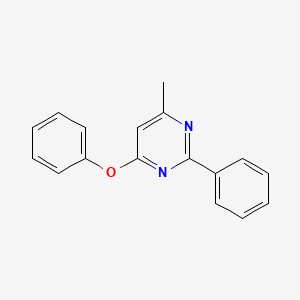
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide, also known as DMP 840, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. The mGluR5 receptor has been implicated in the pathophysiology of these disorders, and selective antagonists such as N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 have been shown to modulate the activity of this receptor and improve the symptoms of these conditions.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 involves its selective binding to the mGluR5 receptor and inhibiting its activity. This receptor is involved in the regulation of glutamate neurotransmission, which is a key mediator of synaptic plasticity and learning and memory processes. By inhibiting the activity of this receptor, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 can modulate the release of glutamate and improve the function of neural circuits that are disrupted in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 has been shown to have a number of biochemical and physiological effects that are related to its selective antagonism of the mGluR5 receptor. These effects include the modulation of synaptic plasticity, the regulation of neurotransmitter release, the improvement of cognitive function, and the reduction of anxiety and depression-like behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 in lab experiments is its high selectivity for the mGluR5 receptor, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This selectivity also reduces the potential for off-target effects and improves the safety profile of the compound. However, one limitation of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 is its relatively low potency compared to other mGluR5 antagonists, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 and its potential applications in the field of medicinal chemistry. One direction is the development of more potent and selective mGluR5 antagonists that can improve the efficacy and safety of this class of compounds. Another direction is the investigation of the molecular mechanisms underlying the effects of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 on synaptic plasticity and learning and memory processes. Additionally, the potential applications of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 in the treatment of other neurological and psychiatric disorders such as Parkinson's disease and autism spectrum disorder warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 involves the reaction of 3,5-dimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methoxybenzamide in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 in high yield and purity.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-12(9(2)16-15-8)14-13(17)10-5-4-6-11(7-10)18-3/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEUKNUWAZINCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)


![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)

![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)

![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)

![2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline](/img/structure/B5693941.png)
![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)